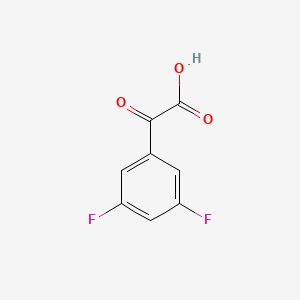

(3,5-Difluorophenyl)glyoxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-difluorophenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSPPXWJEBHAEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Difluorophenyl Glyoxylic Acid

Direct Synthetic Approaches to Fluorinated Aryl Glyoxylic Acids

Direct methods for synthesizing fluorinated aryl glyoxylic acids, including (3,5-Difluorophenyl)glyoxylic acid, are of significant interest due to their efficiency. These approaches typically begin with readily available fluorinated precursors and introduce the glyoxylic acid functionality in a minimal number of steps.

Oxidation of Substituted Acetophenones to Aryl Glyoxylic Acids

A common strategy for the synthesis of aryl glyoxylic acids is the oxidation of the corresponding substituted acetophenones. This transformation targets the α-methylene group of the ketone, converting it to a carboxylic acid.

Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of α-methylene groups adjacent to a carbonyl to produce 1,2-dicarbonyl compounds. adichemistry.com This method, known as the Riley oxidation, can be applied to the synthesis of aryl glyoxylic acids from acetophenones. adichemistry.comnih.gov The reaction typically involves treating the substituted acetophenone (B1666503), such as 3',5'-difluoroacetophenone (B1297510), with selenium dioxide. chemimpex.comsigmaaldrich.com The process generally proceeds by dissolving the acetophenone in a suitable solvent, often an alkaline organic solvent like pyridine, piperidine, or triethylamine, followed by the addition of selenium dioxide and heating under reflux. google.com The molar ratio of the acetophenone to selenium dioxide is a critical parameter, often in the range of 1:1.3 to 1:2. google.com After the reaction, a workup procedure involving filtration, extraction, and acidification yields the desired aryl glyoxylic acid. google.com

A plausible mechanism for the selenium dioxide-mediated oxidation of acetophenones begins with an ene reaction-like cycloaddition of SeO₂ to the enol form of the ketone. This is followed by a nih.govrsc.org-sigmatropic rearrangement to form an intermediate that decomposes to the α-dicarbonyl compound, in this case, the aryl glyoxal (B1671930). adichemistry.comrsc.org Subsequent oxidation of the resulting glyoxal can lead to the formation of the glyoxylic acid.

Table 1: Selenium Dioxide Mediated Oxidation of Acetophenones

| Reactant | Reagent | Solvent | Conditions | Product | Reference |

| Acetophenone | Selenium Dioxide | Pyridine | Reflux | Phenylglyoxylic Acid | google.com |

| 3',5'-Difluoroacetophenone | Selenium Dioxide | Not Specified | Not Specified | This compound | chemimpex.comsigmaaldrich.com |

This table is for illustrative purposes and specific reaction conditions may vary.

Beyond selenium dioxide, a variety of other oxidizing agents can be employed for the conversion of substituted acetophenones to aryl glyoxylic acids. sigmaaldrich.com These alternatives are often sought to improve yields, reduce toxicity, or simplify reaction conditions.

Copper(II) chloride (CuCl₂) in dimethyl sulfoxide (B87167) (DMSO) has been used for the oxidation of aryl methyl ketones to the corresponding arylglyoxals. niscpr.res.in This method is advantageous due to the low cost and toxicity of the reagent. The mechanism may involve chlorination of the acetophenone followed by solvolysis to an α-hydroxyacetophenone, which is then oxidized. niscpr.res.in

Other reagents that have been utilized for the oxidation of aryl methyl ketones to aromatic acids, which proceeds through an arylglyoxal intermediate, include:

Bromine or iodine in a basic medium. niscpr.res.in

Sodium nitrite-pyridium polyhydrogen fluoride. niscpr.res.in

Potassium hydroxide (B78521) in DMF. niscpr.res.in

Sodium bromite (B1237846) under strongly basic conditions. niscpr.res.in

The choice of oxidant and reaction conditions can be tailored to the specific substrate and desired outcome. For instance, some methods may favor the formation of the arylglyoxal, which can then be further oxidized to the glyoxylic acid in a subsequent step.

Friedel-Crafts Acylation and Subsequent Transformations

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for attaching an acyl group to an aromatic ring. sigmaaldrich.combyjus.com This reaction can be adapted for the synthesis of this compound.

A direct route to aryl glyoxylic acid esters involves the Friedel-Crafts acylation of a fluorinated benzene, such as 1,3-difluorobenzene (B1663923), with a chlorooxoacetate, like ethyl chlorooxoacetate or methyl chlorooxoacetate. This reaction is typically catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org The reaction introduces the glyoxylic ester moiety directly onto the aromatic ring. Subsequent hydrolysis of the resulting ester yields the desired this compound.

The reaction conditions, including the choice of solvent and the stoichiometry of the reactants and catalyst, are crucial for achieving good yields and selectivity. Excess 1,3-difluorobenzene can sometimes be used as the solvent. google.com

Table 2: Friedel-Crafts Acylation for Aryl Glyoxylic Acid Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Product (after hydrolysis) | Reference |

| 1,3-Difluorobenzene | Chlorooxoacetate | AlCl₃ | This compound | sigmaaldrich.comorganic-chemistry.org |

| Fluorobenzene | Benzoyl chloride | TfOH/Re(OTf)₃ | 4-Fluorobenzophenone | sioc-journal.cnresearchgate.net |

This table provides a general overview; specific conditions can be optimized.

The mechanism of the Friedel-Crafts acylation is a well-understood example of electrophilic aromatic substitution. masterorganicchemistry.com The process begins with the reaction between the acylating agent (e.g., a chlorooxoacetate) and the Lewis acid catalyst (e.g., AlCl₃). byjus.comjove.com This interaction leads to the formation of a highly reactive electrophile known as an acylium ion. jove.comfiveable.mescience-revision.co.uk The acylium ion is resonance-stabilized, which contributes to its formation. jove.comscience-revision.co.uk

Once formed, the acylium ion is attacked by the π-electrons of the electron-rich aromatic ring (1,3-difluorobenzene in this case). byjus.comjove.com This attack results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. jove.comlibretexts.org In the final step, a base, typically the complexed Lewis acid (e.g., AlCl₄⁻), removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the acylated product. byjus.comjove.com

Due to the electron-withdrawing nature of the newly introduced acyl group, the product is deactivated towards further acylation, which prevents polysubstitution—a common issue in Friedel-Crafts alkylation. science-revision.co.ukgoogleapis.com

Carbonylation Reactions for Glyoxylic Acid Formation

Carbonylation reactions represent a powerful tool for the direct introduction of the glyoxylic acid functionality. One potential, though not explicitly detailed in the provided search results for this specific compound, would involve the palladium-catalyzed carbonylation of a suitable precursor like 1-bromo-3,5-difluorobenzene (B42898). This type of reaction typically involves the use of carbon monoxide and a palladium catalyst to insert a carbonyl group, which can then be further elaborated to the desired glyoxylic acid. The synthesis of 1-bromo-3,5-difluorobenzene itself can be achieved from 3,5-difluoroaniline (B1215098) via a Sandmeyer reaction. google.com

Enzymatic or Biocatalytic Synthesis Pathways for Aryl Glyoxylic Acid Derivatives

Biocatalysis offers a green and highly selective alternative for the synthesis of aryl glyoxylic acids. While specific enzymatic routes to this compound are not detailed, general enzymatic methods for producing glyoxylic acid and its derivatives are well-established. For instance, glycolate (B3277807) oxidase can catalyze the oxidation of glycolic acid to glyoxylic acid. googleapis.com Additionally, nitrilase enzymes have been employed for the conversion of nitriles to carboxylic acids, a strategy that could potentially be adapted for aryl glyoxylic acid synthesis. google.com The use of enzymes like laccases for the modification of phenolic acids also points towards the potential of biocatalytic approaches in synthesizing functionalized aryl derivatives. nih.gov

Precursor-Based Synthesis and Derivatization Routes

A more common approach involves the synthesis from simpler, readily available precursors, followed by chemical modification to introduce the glyoxylic acid group.

Elaboration from Simpler Fluorinated Carboxylic Acid Precursors

A plausible and frequently employed strategy for synthesizing α-keto acids involves the oxidation of the corresponding α-hydroxy acids or other suitable precursors. While a specific synthesis of this compound from a simpler fluorinated carboxylic acid is not explicitly described, the general principle is well-documented. For example, the oxidation of mandelic acid derivatives can yield the corresponding phenylglyoxylic acids. This suggests a potential route starting from 3,5-difluoromandelic acid.

Another established method involves the oxidation of aryl methyl ketones. researchgate.net Thus, 3',5'-difluoroacetophenone could serve as a starting material, which upon oxidation with an agent like selenium dioxide, would yield this compound. researchgate.net

| Starting Material | Reagent | Product | Reference |

| 1-Aryl Ethane-1-one | Selenium Dioxide (SeO₂) | Arylglyoxylic Acid | researchgate.net |

| 3,5-Difluoroaniline | NaNO₂, HBr, CuBr | 1-Bromo-3,5-difluorobenzene | google.com |

Stereoselective and Enantioselective Synthesis Strategies for α-Keto Acids

The development of stereoselective and enantioselective methods for the synthesis of α-keto acids is of significant interest due to the importance of chiral α-hydroxy and α-amino acids in medicinal chemistry. While specific examples for this compound are not provided, general strategies for achieving high enantioselectivity in the synthesis of α-keto acid derivatives have been reported. These include the use of chiral auxiliaries and catalysts. For instance, N-acylation of prolinol with α-ketoacid chlorides can lead to stereodivergent reduction to either (R) or (S) α-hydroxy acids with good enantiomeric excess. documentsdelivered.com Catalytic methods for the enantioselective synthesis of α-quaternary ketones and α-ketoesters have also been developed, which could potentially be adapted for the synthesis of chiral derivatives of this compound. unc.edu

Multi-Component Reactions (MCRs) Incorporating Glyoxylic Acid Moieties

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. mdpi.comnih.govnumberanalytics.com Glyoxylic acid and its derivatives are valuable components in various MCRs. mdpi.com

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a prominent three-component reaction involving an amine, a carbonyl compound (like glyoxylic acid), and a vinyl- or aryl-boronic acid to produce substituted amines. nih.govwikipedia.orgacs.org This reaction is a powerful tool for the synthesis of α-amino acids and their derivatives. wikipedia.orgbeilstein-journals.org

In the context of this compound, it can serve as the carbonyl component in a Petasis reaction. For example, reacting this compound with an amine and a suitable boronic acid would yield a highly functionalized α-amino acid derivative. The reaction's versatility allows for the use of a wide range of amines and boronic acids, enabling the creation of diverse molecular scaffolds. nih.govwikipedia.org The Petasis reaction has been successfully used in the synthesis of various biologically active compounds and peptidomimetics. nih.govnih.govnih.gov

| Reaction | Reactants | Product | Key Features | References |

| Petasis Reaction | Amine, Carbonyl (e.g., Glyoxylic Acid), Vinyl- or Aryl-boronic Acid | Substituted Amines (e.g., α-Amino Acids) | High convergence, mild conditions, broad substrate scope. | nih.govwikipedia.orgacs.orgbeilstein-journals.org |

General Isolation and Purification Techniques in Synthetic Protocols for Arylglyoxylic Acids

The isolation and purification of arylglyoxylic acids, a class to which this compound belongs, typically involve a series of standard laboratory techniques aimed at separating the desired product from unreacted starting materials, byproducts, and residual solvents. The choice of method is dictated by the physical and chemical properties of the target compound and the impurities present.

A common initial step following the synthesis of a carboxylic acid is a liquid-liquid extraction. This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For a compound like this compound, the reaction mixture would likely be acidified to ensure the carboxylic acid is in its protonated, less water-soluble form. It could then be extracted into an organic solvent such as ethyl acetate (B1210297) or diethyl ether. Subsequently, the organic layer containing the product can be washed with brine to remove residual water before being dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

Crystallization is a powerful purification technique for solid compounds. After the solvent is removed from the dried organic extract, the crude solid product can be recrystallized from a suitable solvent or solvent mixture. The selection of the solvent is critical; the desired compound should be sparingly soluble at low temperatures and highly soluble at elevated temperatures. This differential solubility allows for the formation of a saturated solution at a high temperature, from which the pure compound crystallizes upon cooling, leaving impurities behind in the mother liquor. For compounds similar to this compound, solvents such as toluene, hexane (B92381), or mixtures of ethyl acetate and hexane are often employed.

In cases where crystallization does not yield a product of sufficient purity, column chromatography is frequently utilized. This method separates compounds based on their differential adsorption to a stationary phase, such as silica (B1680970) gel or alumina, while being carried through the column by a mobile phase (a solvent or solvent mixture). The polarity of the solvents in the mobile phase is carefully chosen to achieve optimal separation of the target compound from any impurities.

For acidic compounds, it is also possible to use an acid-base extraction. The crude product can be dissolved in an organic solvent and treated with a basic aqueous solution, such as sodium bicarbonate or sodium hydroxide. The acidic this compound would be deprotonated to form its water-soluble carboxylate salt, which would move into the aqueous phase, leaving non-acidic impurities in the organic layer. The aqueous layer can then be separated, re-acidified with a strong acid like hydrochloric acid to precipitate the pure carboxylic acid, which can then be collected by filtration.

While specific data for this compound is unavailable, the table below illustrates the kind of data that would be relevant for characterizing the purification of a similar hypothetical arylglyoxylic acid.

| Purification Step | Solvent System | Yield (%) | Purity (%) |

| Extraction | Ethyl Acetate/Water | 95 | 85 |

| Crystallization | Toluene | 80 | 98 |

| Column Chromatography | Hexane:Ethyl Acetate (2:1) | 70 | >99 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Chemical Reactivity and Mechanistic Studies of 3,5 Difluorophenyl Glyoxylic Acid

Electrophilic and Nucleophilic Character of the Glyoxylic Acid Moiety

The glyoxylic acid moiety, the core of (3,5-Difluorophenyl)glyoxylic acid, possesses both electrophilic and nucleophilic characteristics, leading to a diverse range of chemical transformations. atamanchemicals.comthegoodscentscompany.com

Reactivity of the α-Keto Carbonyl Group

The α-keto carbonyl group is a key site of reactivity in this compound. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. allstudiesjournal.com This electrophilicity is a general feature of carbonyl compounds and drives many of their characteristic reactions. wikipedia.org

In the presence of water, for instance, glyoxylic acid exists in equilibrium with its hydrate (B1144303) form, a geminal diol. wikipedia.org This reversible addition of water to the carbonyl group is a classic example of nucleophilic addition. allstudiesjournal.com

The α-keto carbonyl group can also participate in reactions with a variety of other nucleophiles. For example, it can react with alcohols to form hemiacetals and acetals, and with amines to form imines and enamines. allstudiesjournal.com These reactions are fundamental in organic synthesis for the formation of new carbon-heteroatom bonds.

Role of the Carboxylic Acid Functionality in Reaction Pathways

The carboxylic acid group plays a crucial role in modulating the reactivity of the molecule and participating directly in certain reaction pathways. ymdb.caatamanchemicals.com It is a weak acid and can donate a proton, influencing the pH of the reaction medium and the protonation state of other functional groups. ymdb.caatamanchemicals.com

The carboxylate anion, formed upon deprotonation, is a nucleophile and can participate in reactions. For instance, the intramolecular cyclization of glyoxylic acid derivatives can be initiated by the nucleophilic attack of the carboxylate on an electrophilic center within the same molecule.

Furthermore, the carboxylic acid group can be converted into other functional groups, such as esters and amides, which exhibit different reactivity profiles. allstudiesjournal.com These transformations expand the synthetic utility of this compound as a building block in organic synthesis.

Influence of the 3,5-Difluorophenyl Substituent on Reactivity

The 3,5-difluorophenyl group significantly influences the reactivity of the glyoxylic acid moiety through a combination of inductive and resonance effects.

Electron-Withdrawing Effects of Fluorine on Aromatic Systems

Fluorine is a highly electronegative atom, and its presence on the phenyl ring exerts a strong electron-withdrawing inductive effect. lumenlearning.comresearchgate.net This effect deactivates the aromatic ring towards electrophilic substitution by reducing the electron density of the ring. lumenlearning.comlumenlearning.com

The two fluorine atoms at the meta positions of the phenyl ring in this compound synergistically withdraw electron density from the aromatic system. This deactivation makes electrophilic attack on the ring less favorable compared to unsubstituted or electron-donating substituted phenyl rings. lumenlearning.comlibretexts.org

The electron-withdrawing nature of the fluorine atoms also enhances the electrophilicity of the α-keto carbonyl carbon. By pulling electron density away from the carbonyl group, the fluorine atoms make the carbon atom more electron-deficient and thus more susceptible to nucleophilic attack. researchgate.net

Resonance and Inductive Effects on Reaction Intermediates

The interplay of inductive and resonance effects of the 3,5-difluorophenyl group is crucial in determining the stability of reaction intermediates and, consequently, the reaction pathways.

The stability of carbocation intermediates formed during electrophilic aromatic substitution is significantly affected by these electronic effects. In the case of this compound, the electron-withdrawing fluorine atoms would destabilize any carbocation intermediate formed by electrophilic attack on the ring, further disfavoring this reaction pathway. libretexts.org

Conversely, in reactions involving nucleophilic attack on the carbonyl carbon, the electron-withdrawing nature of the difluorophenyl group stabilizes the resulting negatively charged intermediate, thereby facilitating the reaction.

Characteristic Reaction Pathways

The unique combination of the glyoxylic acid moiety and the 3,5-difluorophenyl substituent leads to several characteristic reaction pathways.

One important reaction is the generation of acyl radicals. acs.org α-Keto acids are known to be effective precursors for acyl radicals under mild oxidative conditions. acs.org In the case of this compound, the presence of the electron-withdrawing difluorophenyl group can influence the ease of formation and reactivity of the corresponding acyl radical.

Another significant pathway involves reactions with phenols. Glyoxylic acid and its derivatives can undergo electrophilic aromatic substitution with phenols to form hydroxymandelic acid derivatives. wikipedia.org These products are valuable intermediates in the synthesis of various compounds. wikipedia.org The reactivity in this pathway will be influenced by the electronic nature of both the glyoxylic acid derivative and the phenol (B47542).

Furthermore, ozonolysis represents a potential degradation pathway for aromatic carboxylic acids. rsc.org While specific studies on this compound are not detailed, the general mechanism involves hydroxylation of the aromatic ring followed by ring-opening to form smaller, oxygenated fragments. rsc.org

Below is a table summarizing the key reactive sites and expected reaction types for this compound:

| Reactive Site | Functional Group | Expected Reaction Types | Influence of 3,5-Difluorophenyl Group |

| α-Keto Carbonyl Carbon | Ketone | Nucleophilic Addition | Enhanced electrophilicity |

| Carboxylic Acid Proton | Carboxylic Acid | Deprotonation (Acid-Base) | Increased acidity |

| Carboxylate Oxygen | Carboxylate | Nucleophilic Attack | Stabilized nucleophile |

| Aromatic Ring | Phenyl | Electrophilic Substitution (deactivated) | Deactivated by electron withdrawal |

Disproportionation Reactions (e.g., Cannizzaro-type Reactions)

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde, yielding a primary alcohol and a carboxylic acid. lscollege.ac.in Glyoxylic acids, which exist in equilibrium with their aldehyde form, can undergo analogous transformations. Under strongly alkaline conditions, this compound is expected to disproportionate. In this redox process, one molecule is reduced at the ketone carbonyl to form (3,5-Difluorophenyl)mandelic acid, while a second molecule is oxidized, effectively yielding oxalic acid and 3,5-difluorobenzene after subsequent cleavage. The process involves the transfer of a hydride from a tetrahedral intermediate of one molecule to the carbonyl group of another. lscollege.ac.in

A fascinating variant of the Cannizzaro reaction is the aza-Cannizzaro reaction, which occurs when glyoxylic acid reacts in an ammonium-rich environment. nih.govnih.gov This reaction proceeds through the disproportionation of an iminium-hemiaminal pair, formed from the condensation of glyoxylic acid and ammonia, to generate an amino acid and an oxamic acid. nih.govresearchgate.net

Table 1: Potential Disproportionation Reactions and Products

| Reaction Type | Co-reactant | Proposed Products | Key Intermediate |

|---|---|---|---|

| Cannizzaro-type | Hydroxide (B78521) (e.g., KOH) | (3,5-Difluorophenyl)mandelic acid and Oxalic acid | Tetrahedral hydrate intermediate |

| Aza-Cannizzaro | Ammonia (NH₃) | (3,5-Difluorophenyl)glycine and (3,5-Difluorophenyl)oxamic acid | Iminium-hemiaminal pair |

Condensation Reactions with Nitrogen-Containing Compounds

The carbonyl and carboxylic acid groups of this compound are prime sites for condensation reactions, particularly with nitrogen-based nucleophiles, leading to a variety of heterocyclic and acyclic structures.

The α-keto acid structure of this compound makes it a suitable precursor for building heterocyclic rings.

Pyridazines: These six-membered aromatic heterocycles containing two adjacent nitrogen atoms can be synthesized from 1,4-dicarbonyl compounds and hydrazine (B178648). liberty.edukuleuven.be this compound can serve as a 1,2-dicarbonyl equivalent. Its reaction with a hydrazine derivative in the presence of a suitable coupling partner (providing the remaining two carbons of the ring) can lead to the formation of substituted pyridazines. For instance, condensation with a β,γ-unsaturated hydrazone could initiate a cyclization to form a dihydropyridazine, which can then be oxidized to the aromatic pyridazine. organic-chemistry.org

Pyrroles: The synthesis of pyrroles can be achieved through various multicomponent reactions. organic-chemistry.orgrsc.org A plausible route involving this compound would be a variation of the Paal-Knorr synthesis, where it reacts with an amine and a 1,3-dicarbonyl compound or its equivalent under acidic or metal catalysis. organic-chemistry.org For example, the reaction between an aromatic amine, an aldehyde (or a precursor), and a 1,2-dicarbonyl compound like biacetyl is known to produce tetra-aryl-substituted pyrroles. rsc.org By analogy, this compound could react with a primary amine and a suitable dicarbonyl compound to yield highly functionalized pyrroles.

The carboxylic acid functionality of this compound can readily undergo amidation to form the corresponding glyoxylic acid amides. This transformation is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or using carbodiimide (B86325) coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), followed by reaction with a primary or secondary amine. mdpi.com These methods facilitate the formation of the amide bond while preserving the adjacent ketone. Such amidation reactions are fundamental in medicinal chemistry for creating diverse molecular libraries. mdpi.comnih.gov Acid-catalyzed condensation between glyoxylic acid and various carboxamides has also been explored to furnish related derivatives. nih.gov

Table 2: Illustrative Condensation Reactions

| Nitrogen-Containing Reactant | Resulting Product Class | Reaction Type |

|---|---|---|

| Hydrazine derivatives | Pyridazines | Heterocyclization |

| Primary amines / Dicarbonyls | Pyrroles | Multicomponent heterocyclization |

| Primary/Secondary amines | Glyoxylic acid amides | Amidation |

Reactions with Phenolic Systems via Electrophilic Aromatic Substitution

The carbonyl group of this compound can act as an electrophile, particularly when activated by an acid catalyst. This allows it to participate in electrophilic aromatic substitution (EAS) reactions with electron-rich aromatic systems like phenols. masterorganicchemistry.comwikipedia.org The hydroxyl group of the phenol is a powerful activating group, directing the incoming electrophile to the ortho and para positions. mlsu.ac.in

The condensation of phenols with glyoxylic acid is a well-established method for synthesizing hydroxymandelic acid derivatives. nist.govgoogle.com This reaction typically proceeds under alkaline or acidic conditions. In the case of this compound, reaction with a phenol (e.g., guaiacol (B22219) or 4-nonylphenol) would involve the nucleophilic attack of the activated phenol ring onto the electrophilic ketone carbon of the glyoxylic acid. nist.govgoogle.com This process directly yields a disubstituted hydroxymandelic acid derivative. For example, reacting this compound with phenol would produce 2-(3,5-difluorophenyl)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid. The yield and regioselectivity (ortho vs. para substitution on the phenol) can be influenced by reaction conditions such as temperature and the nature of the catalyst. nist.gov

Table 3: Electrophilic Aromatic Substitution with Phenols

| Phenolic Reactant | Expected Product | Reaction Name |

|---|---|---|

| Phenol | 2-(3,5-difluorophenyl)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid | Hydroxyalkylation / EAS |

| Guaiacol | 2-(3,5-difluorophenyl)-2-(4-hydroxy-3-methoxyphenyl)acetic acid | Hydroxyalkylation / EAS |

| 4-Nonylphenol | 2-(3,5-difluorophenyl)-2-(2-hydroxy-5-nonylphenyl)acetic acid | Hydroxyalkylation / EAS |

Reductive Transformations to Glycolic Acid Derivatives

The reduction of the keto-carbonyl group in this compound to a hydroxyl group yields the corresponding (3,5-Difluorophenyl)glycolic acid, a valuable synthetic intermediate. This transformation can be achieved through various reductive methods commonly employed for aryl ketones.

Catalytic hydrogenation is a prominent method for this reduction. While specific studies on this compound are not extensively documented, analogies can be drawn from the hydrogenation of other aromatic ketones and carboxylic acids. For instance, ruthenium-based catalysts, particularly on supports like carbon (Ru/C), have demonstrated high efficacy in the aqueous-phase hydrogenation of similar substrates. The reduction of glycolic acid to ethylene (B1197577) glycol has been successfully achieved using Ru/C catalysts, highlighting the catalyst's ability to reduce carboxylic acid functionalities. nih.govresearchgate.net The reaction conditions, such as temperature, hydrogen pressure, and pH, are crucial parameters that influence the reaction rate and selectivity. nih.govaocs.org For example, the hydrogenation of lactic acid to propylene (B89431) glycol over a Ru/C catalyst was found to be effective at temperatures between 403-423 K and hydrogen pressures of 6.8-13.6 MPa. researchgate.net

Alternative reduction methods, such as the Clemmensen reduction (using zinc-mercury amalgam in hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base), are powerful tools for the complete reduction of aryl ketones to the corresponding alkanes. youtube.comyoutube.com However, for the selective reduction to the alcohol, milder reducing agents are preferred. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for the reduction of ketones to secondary alcohols. libretexts.org The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol. libretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. libretexts.org

The following table summarizes potential reductive methods applicable to this compound based on known reductions of similar compounds.

| Reductive Method | Reagents and Conditions | Product | General Applicability and Notes |

| Catalytic Hydrogenation | H₂, Ru/C or other noble metal catalysts, solvent (e.g., water, ethanol), elevated temperature and pressure. | (3,5-Difluorophenyl)glycolic acid | Effective for reducing both ketone and carboxylic acid functionalities. Reaction conditions need optimization for selectivity. nih.govresearchgate.netaocs.org |

| Sodium Borohydride Reduction | NaBH₄, methanol or ethanol, room temperature. | (3,5-Difluorophenyl)glycolic acid | A mild and selective method for reducing ketones to alcohols. libretexts.org |

| Clemmensen Reduction | Zn(Hg), HCl | 3,5-Difluoro-phenylacetic acid | Results in complete reduction of the ketone to a methylene (B1212753) group. youtube.comyoutube.com |

| Wolff-Kishner Reduction | H₂NNH₂, KOH or other strong base, high temperature (e.g., in diethylene glycol). | 3,5-Difluoro-phenylacetic acid | Another method for complete reduction of the ketone under basic conditions. youtube.comyoutube.com |

Photochemical Degradation Pathways of Aryl Glyoxylic Acids

Aryl glyoxylic acids, including this compound, are susceptible to photochemical degradation, a process of significant interest in atmospheric chemistry due to their potential presence as secondary organic aerosols. nih.govdigitellinc.com The absorption of ultraviolet (UV) radiation can initiate a series of reactions leading to the breakdown of the molecule.

α-Cleavage and Hydrogen Abstraction Mechanisms

Upon photoexcitation, aryl glyoxylic acids can undergo several primary photochemical processes. One of the most significant is the α-cleavage , also known as a Norrish Type I reaction. This involves the homolytic cleavage of the C-C bond between the carbonyl group and the carboxylic acid group. For this compound, this would lead to the formation of a 3,5-difluorobenzoyl radical and a carboxyl radical (•COOH).

Another important pathway is hydrogen abstraction . In this process, the excited ketone can abstract a hydrogen atom from a suitable donor molecule in its vicinity. Intramolecular hydrogen abstraction is also possible if a suitably positioned C-H bond exists within the molecule.

Studies on phenyl-substituted phenols and quinones have shown that photoexcitation can lead to the formation of aryloxyl radicals through a biphotonic process involving the triplet excited state. rsc.org Similarly, photolysis of the corresponding phenolate (B1203915) ions in the presence of oxygen can also generate these radicals via the singlet excited state. rsc.org While not a direct analogue, these studies highlight the propensity of substituted aromatic compounds to form radical species upon irradiation.

Formation of Atmospheric Relevant Photoproducts

The initial radical species formed through α-cleavage and hydrogen abstraction are highly reactive and can undergo further reactions to form a variety of photoproducts. These products are of particular relevance in atmospheric science as they can contribute to the composition and properties of atmospheric aerosols.

The photolysis of fluorinated aromatic compounds, such as pesticides, has been shown to lead to defluorination and the formation of various byproducts. nih.gov For instance, the photolysis of fluroxypyr, a fluorinated aromatic compound, can result in cleavage of ether bonds and attack by hydroxyl radicals. nih.gov

The photoproducts formed from the degradation of aryl glyoxylic acids can include smaller carboxylic acids, aldehydes, and aromatic compounds. For example, the photolysis of acifluorfen (B165780), a diphenyl ether herbicide containing a carboxylic acid group, leads to decarboxylation, dehalogenation, and cleavage of the ether linkage to form phenols. youtube.com While the trifluoromethyl group in acifluorfen was found to be stable, the presence of fluorine atoms on the phenyl ring of this compound could influence its degradation pathways and the nature of the resulting photoproducts. The anaerobic degradation of fluorinated aromatic compounds has also been studied, showing that under certain conditions, defluorination can occur. nih.gov

Reaction Kinetics and Thermodynamic Considerations

The rates and equilibrium positions of the chemical reactions involving this compound are governed by kinetic and thermodynamic principles.

The kinetics of the reductive transformations of this compound are influenced by several factors, including the choice of reducing agent, catalyst, temperature, pressure, and solvent. For catalytic hydrogenation, the reaction rate is often dependent on the concentration of the substrate, the hydrogen pressure, and the amount and activity of the catalyst. aocs.org Kinetic studies on the hydrogenation of other organic acids, such as lactic acid, have been performed to develop kinetic models that can predict reaction rates under different conditions. researchgate.net These models often follow Langmuir-Hinshelwood kinetics, which describe reactions occurring on the surface of a heterogeneous catalyst. researchgate.net

The kinetics of photochemical degradation are determined by the quantum yield of the photoreaction and the intensity of the light source. The quantum yield represents the efficiency of a photochemical process, defined as the number of molecules undergoing a specific reaction for each photon absorbed. The kinetics of photoreduction of aromatic ketones by amines have been studied, providing insights into the electron transfer processes involved. acs.org

From a thermodynamic standpoint, the reduction of the ketone in this compound to an alcohol is generally an exothermic process, favored at lower temperatures. However, a certain activation energy must be overcome for the reaction to proceed at a reasonable rate, which is why catalysts or elevated temperatures are often employed. The thermodynamics of hydrogenation reactions are well-established, with the addition of hydrogen across a double bond being an energetically favorable process. aocs.org

The following table outlines key kinetic and thermodynamic considerations for the reactions of this compound.

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |

| Reductive Transformation | Catalyst type and concentration, temperature, hydrogen pressure, substrate concentration. aocs.orgresearchgate.net | Reaction enthalpy (generally exothermic), reaction entropy, Gibbs free energy (negative for spontaneous reaction). aocs.org |

| Photochemical Degradation | Light intensity and wavelength, quantum yield, presence of photosensitizers or quenchers. acs.org | Bond dissociation energies of the reacting molecules, stability of the resulting photoproducts. |

Applications of 3,5 Difluorophenyl Glyoxylic Acid As a Building Block in Complex Molecule Synthesis

Precursor in Pharmaceutical Intermediates and Lead Compound Synthesis

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity.

While the synthesis of fluorinated analogs of bioactive molecules is a common practice in drug discovery, public-domain research specifically detailing the use of (3,5-Difluorophenyl)glyoxylic acid as a starting material for such analogs is limited. The development of novel N-CF3 compounds, for instance, often utilizes different substrates and reagents for direct trifluoromethylamination reactions. nih.gov

There is currently no scientific literature available that documents the derivatization of this compound to precursors for the antibiotics Amoxicillin or the beta-blocker Atenolol. Established industrial synthesis routes for Atenolol, for example, typically start from compounds such as 2-(4-hydroxyphenyl)acetamide or DL-4-hydroxyphenylglycine. nih.gov

Role in Agrochemical Development

The development of new crop protection agents often involves the creation of fluorinated compounds to enhance efficacy and stability.

This compound has been utilized as a key intermediate in the synthesis of novel fungicidal agents. Research has led to the synthesis of a series of 2-substituted-phenyl-2-oxo-, 2-hydroxy-, and 2-acyloxy-ethylsulfonamides. Within this series, the derivative N-(2-trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethylsulfonamide, which is synthesized from a this compound precursor, demonstrated excellent fungicidal activity against Botrytis cinerea. finetechnology-ind.com Botrytis cinerea is a significant plant pathogen responsible for gray mold disease in a vast number of plant species, causing substantial economic losses worldwide. nih.gov

Further derivatization of the active compound led to the synthesis of N-(2-trifluoromethyl-4-chlorophenyl)-2-acyloxy-2-(3,5-difluorophenyl)ethyl-sulfonamides. Several of these derivatives showed good inhibition, with some exhibiting better control of Botrytis cinerea than the commercial fungicides procymidone (B1679156) and pyrimethanil. finetechnology-ind.com

Table 1: Fungicidal Activity of this compound Derivatives against Botrytis cinerea

This table summarizes the in vivo fungicidal efficacy of synthesized compounds derived from this compound.

| Compound ID | Derivative Class | Control Efficiency (%) | Comparison to Commercial Fungicides |

| IV-5 | 2-Hydroxy-ethylsulfonamide | Not specified, but showed "excellent" activity | - |

| V-13 | 2-Acyloxy-ethylsulfonamide | 74.6 | Better control than procymidone and pyrimethanil |

While fluorinated compounds, such as those containing a trifluoromethyl group or a 3,5-difluoropyridine (B1298662) structure, are integral to many modern herbicides and pesticides, there is no specific research in the available literature that describes the use of this compound or its direct derivatives for herbicidal or pesticidal applications. nih.govepo.org

Use in Materials Science and Polymer Chemistry

Currently, there are no documented applications of this compound in the fields of materials science or polymer chemistry within the public domain. The development of advanced materials such as fluoropolymers typically relies on different monomeric starting materials. researchgate.net

Incorporation into Functionalized Polymeric Systems

Scientific literature does not currently provide specific examples of this compound being directly incorporated into functionalized polymeric systems. Research on functional polymers often utilizes more common monomers or functionalization agents. While the synthesis of polymers from amino acid derivatives and other functional molecules is well-documented, the use of this specific difluorinated glyoxylic acid in polymerization reactions has not been reported. nih.gov

Development of Fluorinated Scaffolds for Advanced Materials

The development of fluorinated scaffolds is a significant area in materials science, as fluorination can impart unique properties such as thermal stability, chemical resistance, and altered electronic characteristics. The 3,5-difluorophenyl group present in this compound makes it a potential candidate for introducing fluorine into advanced materials. However, there is currently no specific research demonstrating its direct use in the synthesis of such scaffolds. The related compound 3,5-Difluorophenylboronic acid is noted for its use in creating advanced materials, suggesting a potential utility for other 3,5-difluorophenyl derivatives. glentham.com

Contributions to Flavor and Fragrance Chemistry

The parent compound, glyoxylic acid, is utilized as a building block for synthesizing key components in the flavor and fragrance industry. labeyond.com It can be transformed into various esters and aromatic compounds that contribute to floral and fruity notes. labeyond.com However, there is no evidence in the available literature to suggest that this compound is used in flavor and fragrance chemistry. The introduction of fluorine atoms significantly alters the chemical properties and is not a common feature in established aroma chemicals. researchgate.net

Advanced Spectroscopic Characterization and Computational Chemistry of 3,5 Difluorophenyl Glyoxylic Acid

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing the organic framework of (3,5-Difluorophenyl)glyoxylic acid.

The ¹H NMR spectrum of a related compound, 3,5-difluorophenylacetic acid, shows characteristic signals for the aromatic protons and the methylene (B1212753) protons. sigmaaldrich.com In this compound, the absence of methylene protons and the presence of a glyoxylic acid moiety would lead to a simplified aromatic region and a signal for the carboxylic acid proton, which is often broad and can exchange with deuterium (B1214612) in deuterated solvents. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the fluorine atoms and the glyoxylic acid group.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons of the ketone and carboxylic acid in the glyoxylic acid moiety are expected to appear significantly downfield (at higher ppm values) due to their deshielded nature. ucl.ac.ukoregonstate.edu The carbon atoms in the aromatic ring will show distinct signals, with the carbons directly bonded to fluorine exhibiting splitting due to C-F coupling. The chemical shifts of the aromatic carbons are influenced by the positions of the fluorine substituents. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic C-H | 7.0 - 8.0 |

| Carboxylic Acid O-H | 10.0 - 13.0 (broad) | |

| ¹³C | Carbonyl (Ketone) | 185 - 200 |

| Carbonyl (Carboxylic Acid) | 165 - 180 | |

| Aromatic C-F | 160 - 170 (doublet) | |

| Aromatic C-H | 110 - 135 | |

| Aromatic C (quaternary) | 130 - 150 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. alfa-chemistry.com Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a powerful tool for characterizing fluorinated compounds. alfa-chemistry.com

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal will be in the typical range for aryl fluorides. ucsb.educolorado.edu The presence of electron-withdrawing or electron-donating groups on the aromatic ring can influence the chemical shift. For instance, compounds with fluorinated phenyl groups typically exhibit chemical shifts between -110 and -130 ppm.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. A strong, broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid. vscht.cz Two distinct carbonyl stretching vibrations are also anticipated: one for the ketone group (typically around 1700-1720 cm⁻¹) and another for the carboxylic acid group (around 1740-1760 cm⁻¹). The C-F stretching vibrations in the aromatic ring will appear in the fingerprint region, typically between 1100 and 1400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. vscht.cz

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=O and C-F stretching vibrations should be readily observable. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | Weak |

| Carbonyl (Ketone) | C=O Stretch | 1700-1720 | 1700-1720 |

| Carbonyl (Carboxylic Acid) | C=O Stretch | 1740-1760 | 1740-1760 |

| Aromatic Ring | C-H Stretch | ~3050-3100 | ~3050-3100 |

| C=C Stretch | ~1450-1600 | ~1450-1600 | |

| Fluorine Substituent | C-F Stretch | 1100-1400 | 1100-1400 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The aromatic phenyl ring and the carbonyl groups of the glyoxylic acid moiety are the primary chromophores. The π → π* transitions of the aromatic ring typically occur at shorter wavelengths, while the n → π* transitions of the carbonyl groups appear at longer wavelengths and are generally less intense. For phenylglyoxylic acid, UV-Vis spectra show distinct absorption bands. researchgate.net The presence of the two fluorine atoms on the phenyl ring in this compound is expected to cause a slight shift in the absorption maxima compared to the non-fluorinated analogue. The solvent can also influence the position of the absorption bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern will be characteristic of the structure. Common fragmentation pathways would include the loss of small molecules such as CO₂ from the carboxylic acid group and CO from the ketone. Fragmentation of the aromatic ring can also occur. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Collision-Induced Dissociation (CID) Studies

Collision-Induced Dissociation (CID) is a powerful tandem mass spectrometry technique used to induce the fragmentation of a selected ion, providing valuable information about its structure. When subjected to CID, the protonated or deprotonated molecule of this compound is expected to fragment in a predictable manner based on its functional groups: the carboxylic acid, the α-keto group, and the difluorophenyl ring.

In negative ion mode, the deprotonated molecule [M-H]⁻ is the precursor ion. A primary and highly characteristic fragmentation pathway for carboxylic acids is decarboxylation, the loss of carbon dioxide (CO₂), which corresponds to a neutral loss of 44 Da. nih.gov Another potential fragmentation is the loss of the entire glyoxylic acid moiety.

In positive ion mode, the protonated molecule [M+H]⁺ would undergo fragmentation. Common fragmentation patterns for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group (COOH, 45 Da). libretexts.org The bond between the carbonyl carbon and the keto carbon is also susceptible to cleavage. High-energy collisions can further induce fragmentation of the aromatic ring itself. The specific fragmentation pattern is influenced by the collision energy and the instrumentation used. bu.edunih.gov

Table 1: Predicted Major Fragment Ions of this compound in CID Mass Spectrometry

| Precursor Ion (m/z) | Fragmentation | Neutral Loss (Da) | Predicted Fragment Ion (m/z) | Notes |

| [M-H]⁻ (185.0) | Decarboxylation | 44 (CO₂) | 141.0 | A common pathway for carboxylates. nih.gov |

| Loss of glyoxylic acid | 73 (C₂HO₃) | 112.0 | Represents cleavage of the phenyl-carbonyl bond. | |

| [M+H]⁺ (187.0) | Loss of Water | 18 (H₂O) | 169.0 | A typical fragmentation for protonated carboxylic acids. libretexts.org |

| Loss of Formyl Radical | 29 (CHO) | 158.0 | Cleavage adjacent to the keto group. | |

| Loss of Carboxyl Group | 45 (COOH) | 142.0 | Cleavage of the C-C bond adjacent to the carboxyl group. libretexts.org | |

| Loss of CO and H₂O | 46 (CO + H₂O) | 141.0 | A multi-step fragmentation pathway. |

Note: The m/z values are calculated based on the most common isotopes.

Theoretical Chemistry and Computational Modeling

Computational chemistry provides indispensable tools for understanding the intrinsic properties of molecules like this compound, complementing experimental data with detailed molecular-level insights.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with an appropriate basis set (e.g., 6-31++G(d,p)), can determine key electronic properties. nih.govnih.gov

These calculations provide insights into:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: DFT can map the electron density, revealing how electrons are distributed across the molecule and highlighting the effects of the electron-withdrawing fluorine atoms and the carbonyl groups.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. It identifies electron-rich (nucleophilic) regions, such as the oxygen atoms of the carbonyl and carboxyl groups, and electron-poor (electrophilic) regions, which are important for predicting intermolecular interactions. nih.gov

Table 2: Representative DFT-Calculated Electronic Properties for a Phenylglyoxylic Acid Derivative

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular forces. |

| Atomic Charges | Calculated charge distribution on each atom. | Reveals the electron-withdrawing/donating effects of substituents. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound arises from the rotation around the single bonds connecting the phenyl ring, the keto group, and the carboxylic acid group. Conformational analysis, typically performed using DFT, can identify the most stable conformers (isomers that differ by rotation around single bonds) and the energy barriers between them. nih.govmdpi.com The relative orientation of the carboxyl and keto groups is a key determinant of the lowest energy state.

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time. ucr.eduunict.it By simulating the motions of atoms and molecules, MD can provide insights into:

The stability of different conformers in various environments (e.g., in vacuum, water, or other solvents).

The nature of intermolecular interactions, such as hydrogen bonding between molecules to form dimers.

The radius of gyration and other structural parameters in solution. unict.it

Prediction of Reactivity and Reaction Pathways

Computational modeling is a powerful tool for predicting the reactivity of this compound and elucidating potential reaction mechanisms. By analyzing the electronic structure and modeling transition states, chemists can forecast how the molecule will behave in chemical reactions.

Reactivity Sites: The MEP and Frontier Molecular Orbital (FMO) analysis from DFT calculations can predict the most likely sites for nucleophilic and electrophilic attack. The carbonyl carbons are expected to be electrophilic, while the oxygen atoms are nucleophilic.

Reaction Mechanisms: Quantum chemical methods can model the entire energy profile of a reaction, including reactants, transition states, intermediates, and products. This is particularly useful for understanding mechanisms like decarboxylation or reactions involving the keto-acid moiety. nih.gov For instance, the mechanism of acyl radical generation from aryl glyoxylic acids in copper-catalyzed reactions can be computationally explored to understand the role of the catalyst and reaction conditions. acs.org

Spectroscopic Parameter Prediction through Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic parameters with a high degree of accuracy. nih.govsns.it These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR and Raman spectra to assign the observed vibrational modes to specific atomic motions, such as C=O stretching, O-H stretching, and C-F stretching. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants for the molecule. These predicted values serve as a powerful aid in the assignment of complex NMR spectra.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum by calculating the energies and oscillator strengths of electronic transitions, typically the n → π* and π → π* transitions associated with the phenyl ring and carbonyl groups. nih.gov

Future Research Directions and Unexplored Potential of 3,5 Difluorophenyl Glyoxylic Acid

Development of Green Chemistry Approaches for Synthesis

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For (3,5-Difluorophenyl)glyoxylic acid, a key area of future research lies in developing environmentally benign synthetic routes. Current methods often rely on traditional multi-step syntheses that may involve hazardous reagents and generate significant waste.

Future research should focus on:

Biocatalysis: Utilizing enzymes or whole-cell systems for the synthesis of this compound and its precursors could offer high selectivity under mild conditions, significantly reducing the environmental footprint. The biosynthesis of other aromatic acids, such as aminobenzoic acid derivatives from glucose, demonstrates the feasibility of this approach for producing complex aromatic compounds from renewable feedstocks. mdpi.com

Electrochemical Synthesis: Organic electrolysis presents a promising green alternative for the synthesis of fluorinated aromatic carboxylic acids. hokudai.ac.jp This method uses electricity to drive chemical reactions, often with high selectivity and yield, and can utilize feedstocks like carbon dioxide. hokudai.ac.jp Future work could explore the direct carboxylation of 3,5-difluorobenzene derivatives using electrochemical methods.

Catalyst-Free Reactions: Inspired by the use of glyoxylic acid as a dual cross-linker and catalyst in the synthesis of mesoporous carbons from phloroglucinol, research could investigate catalyst-free condensation reactions involving this compound. rsc.org Its inherent acidity and carbonyl functionality could be exploited in self-catalyzed or solvent-catalyzed reactions, eliminating the need for external, often toxic, catalysts. rsc.org

Mechanochemistry: The use of mechanical force to drive chemical reactions, known as mechanochemistry, is an emerging green technique that can reduce or eliminate the need for solvents. researchgate.net Investigating the mechanochemical synthesis of this compound or its derivatives from solid-state precursors could lead to highly efficient and environmentally friendly processes. researchgate.net

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of this compound is crucial for accessing a wide range of functional molecules. Future research will undoubtedly focus on the discovery and application of novel catalytic systems to achieve this with high efficiency and selectivity.

Key areas for exploration include:

Transition Metal Catalysis: While some catalytic methods for phenylglyoxylic acid derivatives exist, such as palladium-catalyzed acylation and ruthenium-catalyzed cross-coupling, there is vast potential for expansion. sigmaaldrich.comresearchgate.net Future studies could explore a broader range of transition metals and ligand systems for reactions such as C-H activation, cross-coupling, and asymmetric transformations of the keto-acid moiety. A notable example is the copper-catalyzed asymmetric acylcyanation of alkenes using aryl glyoxylic acids, which could be extended to this compound to produce valuable chiral β-cyanoketones. acs.org

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free and often more sustainable alternative. Amines have been shown to act as dual-function organocatalysts in the electrochemical decarboxylation of glyoxylic acid for the formylation of indoles. nih.gov This principle could be applied to develop novel organocatalytic transformations of this compound.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. The generation of acyl radicals from aryl glyoxylic acids under photocatalytic conditions opens up avenues for novel carbon-carbon and carbon-heteroatom bond formations. acs.org Future research could explore the use of this compound in photocatalytic reactions to generate unique fluorinated building blocks.

Advanced Functionalization Strategies for Enhanced Bioactivity or Material Performance

The difluorophenyl motif is a well-established pharmacophore that can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This compound is therefore an attractive starting material for the synthesis of novel bioactive compounds and functional materials.

Future research should be directed towards:

Synthesis of Bioactive Heterocycles: Many biologically active molecules are heterocyclic in nature. The functionalization of this compound and its subsequent cyclization to form various heterocyclic scaffolds is a promising strategy. For instance, the synthesis of bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment as antiproliferative agents provides a template for how substituted phenyl groups can be incorporated into potent drug candidates. nih.gov Similarly, the synthesis of 3,5-disubstituted hydantoins, some of which exhibit anticonvulsant or antimicrobial activity, could be adapted using this compound. researchgate.net

Development of Novel Antimicrobial Agents: The unique electronic properties of the difluorophenyl group could be exploited to design novel antimicrobial agents. Research could focus on incorporating the this compound scaffold into known antimicrobial pharmacophores to enhance their potency or overcome resistance mechanisms.

Creation of Functional Polymers and Materials: The carboxylic acid and ketone functionalities of this compound make it a suitable monomer for polymerization reactions. The incorporation of the fluorinated aromatic unit into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and unique optical or electronic properties.

Investigation of Stereochemical Control in Reactions Involving this compound

The development of stereoselective reactions is paramount in modern organic synthesis, particularly for the preparation of chiral drugs and materials. The α-keto acid functionality of this compound presents a key target for asymmetric transformations.

Future research in this area should include:

Asymmetric Reduction: The asymmetric reduction of the ketone group to a chiral α-hydroxy acid is a critical transformation. Future work should focus on developing highly efficient and enantioselective catalytic systems for this purpose. The dynamic kinetic resolution of α-keto esters via asymmetric transfer hydrogenation, which allows for the stereoselective construction of α-hydroxy carboxylic acid derivatives, is a highly relevant strategy that could be adapted for this compound. nih.gov

Enantioselective Additions to the Ketone: The development of catalytic enantioselective nucleophilic additions to the ketone carbonyl group would provide access to a wide range of chiral tertiary α-hydroxy acids.

Diastereoselective Reactions: For reactions involving the derivatized acid, controlling the diastereoselectivity will be crucial. The use of chiral auxiliaries, such as N-glyoxyloyl-(2R)-bornane-10,2-sultam, has been successful in the asymmetric synthesis of derivatives of glyoxylic acid and could be a valuable tool for reactions with this compound. researchgate.net

| Reaction Type | Potential Catalyst/Method | Product | Reference |

| Asymmetric Transfer Hydrogenation | (Arene)RuCl(monosulfonamide) complexes | Chiral α-hydroxy acid | nih.gov |

| Asymmetric Acylcyanation | Copper-catalysis | Chiral β-cyanoketone | acs.org |

| Asymmetric Cyclocondensation | Lewis acids with chiral auxiliaries | Chiral heterocyclic compounds | researchgate.net |

Application in Supramolecular Chemistry and Self-Assembly Processes

The combination of a rigid aromatic core, hydrogen-bonding functionalities (carboxylic acid), and the potential for halogen bonding and fluorous interactions makes this compound an intriguing candidate for the construction of well-defined supramolecular architectures.

Future research could explore:

Crystal Engineering: The systematic study of the crystal packing of this compound and its derivatives could reveal novel hydrogen-bonding motifs and other non-covalent interactions, leading to the design of functional crystalline materials.

Self-Assembled Monolayers (SAMs): The self-assembly of fluorinated carboxylic acids and phosphonic acids on various substrates is a known strategy for modifying surface properties. acs.orgnih.gov this compound could be used to form SAMs with unique wettability, adhesion, and electronic properties.

Liquid Crystals: The incorporation of the rigid difluorophenyl unit into molecules with appropriate geometries could lead to the formation of novel liquid crystalline materials. The self-assembly of other aromatic carboxylic acid derivatives has been shown to be influenced by solvents and guest molecules, suggesting that the behavior of systems based on this compound could be tunable. acs.org

Molecular Gels and Networks: The directional interactions of the carboxylic acid and the potential for other non-covalent forces could enable the formation of supramolecular gels and porous networks with applications in sensing, separation, and catalysis.

Deepening Understanding of Photophysical and Photochemical Properties in Diverse Environments

The photochemical behavior of α-keto acids is a rich area of research, and the presence of the difluorophenyl group is expected to modulate these properties significantly. A deeper understanding of the photophysics and photochemistry of this compound is essential for unlocking its potential in photoredox catalysis, photoinitiated polymerization, and the synthesis of photosensitive materials.

Future investigations should aim to:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,5-Difluorophenyl)glyoxylic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves condensation reactions using 3,5-difluorophenylacetic acid derivatives (e.g., via oxidation of 3,5-difluorophenylacetonitrile or hydrolysis of ester precursors). For example, fluorinated phenylacetic acid analogs are synthesized through Friedel-Crafts acylation or nucleophilic substitution, followed by controlled oxidation using reagents like KMnO₄ or CrO₃ under acidic conditions . Intermediate purification via recrystallization or column chromatography is critical to isolate the glyoxylic acid derivative.

Q. How does the aqueous stability of this compound impact its handling in experimental protocols?

- Methodological Answer : Like glyoxylic acid, this compound exists in equilibrium with its gem-diol form in aqueous solutions, favoring the hydrated structure . Researchers must account for this equilibrium in kinetic studies or reactions requiring the anhydrous form. Stability can be improved by storing solutions at low temperatures (4°C) and using anhydrous solvents (e.g., DMF or THF) for synthetic steps .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : LC-MS/MS is preferred for identifying fluorinated aromatic acids due to its sensitivity to fluorine substituents. Complementary techniques include:

- ¹H/¹⁹F NMR : To confirm substitution patterns and monitor reaction progress .

- FT-IR : To detect carbonyl (C=O) and hydroxyl (O-H) stretches, distinguishing between anhydrous and hydrated forms .

- HPLC with UV detection : For purity assessment, using C18 columns and acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) .

Advanced Research Questions

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

- Methodological Answer : Fluorine’s electron-withdrawing effects can lead to undesired decarboxylation or dimerization. Strategies include:

- Low-temperature reactions (<0°C) to suppress decomposition .

- Protecting groups : Temporarily masking the glyoxylic acid moiety (e.g., as methyl esters) during multi-step syntheses .

- Catalytic additives : Using TEMPO or BHT to inhibit radical-mediated side reactions .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

- Methodological Answer : Structural analogs of fluorinated benzoic acids (e.g., 3,5-difluoro-2-hydroxybenzoic acid) exhibit inhibitory activity against enzymes like cyclooxygenase (COX) or kinases via hydrogen bonding with fluorine atoms . For this compound, computational docking studies (using software like AutoDock) combined with surface plasmon resonance (SPR) can map binding affinities to targets such as p38 MAP kinase, a pathway implicated in inflammatory diseases .

Q. What are the challenges in quantifying trace amounts of this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Fluorinated compounds often require derivatization (e.g., with dansyl chloride or pentafluorobenzyl bromide) to enhance detection limits in LC-MS/MS. Matrix effects in biological samples are minimized using isotopically labeled internal standards (e.g., ³,⁵-difluorobenzoic-d₃ acid) . Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) improves recovery rates from plasma or tissue homogenates .

Q. How do structural modifications (e.g., fluorination position) alter the physicochemical properties of this compound?

- Methodological Answer : Comparative studies of 2,4- vs. 3,5-difluorophenyl analogs reveal that fluorine’s para-position enhances acidity (pKa ~2.1) and solubility in polar aprotic solvents. Thermodynamic stability assays (TGA/DSC) show that 3,5-difluoro substitution increases melting points (~204–205°C) compared to non-fluorinated analogs, impacting crystallization protocols .

Data Contradictions and Resolutions

- vs. 12 : While emphasizes the hydration equilibrium of glyoxylic acid derivatives, reports the anhydrous form’s stability in fluorinated cinnamic acids. Resolution: The equilibrium is solvent-dependent; anhydrous forms dominate in non-polar media (e.g., DCM), while aqueous solutions favor hydration .

- vs. 14 : describes phenylacetic acid derivatives as intermediates, whereas highlights cinnamic acid routes. Resolution: The choice of precursor depends on the target substituent pattern—phenylacetic acids are preferred for alkyl chain flexibility, while cinnamic acids suit conjugated systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.